molecular formula C17H35ClN2O B12712216 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride CAS No. 109596-14-7

1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride

Cat. No.: B12712216
CAS No.: 109596-14-7
M. Wt: 318.9 g/mol
InChI Key: LVUWPCSALQWIAA-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with the molecular formula C16H34ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,1-dimethyloctylamine under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride can be compared with other similar compounds, such as:

  • 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
  • 1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride

These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which may influence its chemical properties and biological activity.

Properties

CAS No.

109596-14-7

Molecular Formula

C17H35ClN2O

Molecular Weight

318.9 g/mol

IUPAC Name

N-(2-methylnonan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C17H34N2O.ClH/c1-4-5-6-7-9-12-17(2,3)18-16(20)15-19-13-10-8-11-14-19;/h4-15H2,1-3H3,(H,18,20);1H

InChI Key

LVUWPCSALQWIAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl

Origin of Product

United States

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